
Oxopropaline D
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Overview
Description
Oxopropaline D is a natural product found in Streptomyces with data available.
Scientific Research Applications
Chemical Properties and Structure
Oxopropaline D is characterized by its unique chemical structure, which contributes to its biological activity. The compound has been studied for its absolute configuration and stereochemistry, revealing an R-configuration through theoretical calculations and experimental synthesis . Understanding these properties is essential for elucidating its mechanisms of action in various applications.
Pharmaceutical Applications
1. Neuroprotective Effects:
Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to inhibit cholinesterases and interact with neurotransmitter systems positions it as a potential therapeutic agent for conditions such as Alzheimer's disease .
2. Antimicrobial Activity:
this compound has shown promise in antimicrobial applications, particularly against pathogenic bacteria. Its derivatives have been tested for efficacy against strains like Staphylococcus aureus, highlighting its potential in drug discovery and development .
3. Metabolomics Studies:
Recent metabolomics research has revealed that this compound can influence metabolic pathways in microorganisms, which may lead to the discovery of new antibiotics or therapeutic agents derived from natural products .
Agricultural Applications
1. Plant Growth Promotion:
this compound and its derivatives have been investigated for their role in enhancing plant growth and resilience against pathogens. Studies suggest that compounds from the Streptomyces genus can promote systemic resistance in plants, thus reducing the need for chemical pesticides .
2. Biocontrol Agents:
The compound's ability to suppress phytopathogenic fungi makes it a valuable biocontrol agent in sustainable agriculture. Its application could lead to reduced chemical inputs while maintaining crop health and yield .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Studies on this compound Applications
Chemical Reactions Analysis
Nucleophilic Substitution in β-Carboline Systems
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Oxopropaline D’s core structure forms via thermal electrocyclic reactions of 1-azahexatriene systems, involving indole 2,3-bond rearrangements ( ).
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Example :
1 AzahexatrieneΔ Carboline Skeleton
Oxidative Functionalization
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MnO₂-mediated oxidation selectively converts secondary alcohols to ketones without over-oxidation, critical for preserving the β-carboline framework ( ).
Stability and Reactivity
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Acid sensitivity : The acetonide protecting group is cleaved under mild acidic conditions (e.g., HCl/MeOH), enabling deprotection without degrading the β-carboline nucleus ( ).
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Thermal stability : Decomposes above 115–117°C, necessitating low-temperature storage ( ).
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations |
---|---|---|
Sharpless oxidation | High enantioselectivity (>98% ee) | Multi-step, costly reagents |
Lithiation-oxidation | Rapid access to core structure | Requires anhydrous conditions |
This synthesis and reactivity profile underscores this compound’s complexity and the interplay between theoretical modeling and experimental validation in natural product chemistry.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for structural characterization of Oxopropaline D?
To confirm the structure of this compound, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for hydrogen and carbon environments, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography (XRD) for stereochemical details. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities. For reproducibility, document synthesis conditions rigorously, including solvent purity and reaction times .
Q. How can researchers accurately determine the physicochemical properties of this compound?
Use standardized assays:
- Boiling point : Differential scanning calorimetry (DSC) under inert atmospheres.
- Density : Pycnometry or gas displacement methods.
- Refractive index : Abbe refractometer at controlled temperatures. Tabulate results against computational models (e.g., molecular dynamics simulations) to identify discrepancies .
Q. What protocols ensure reproducibility in synthesizing this compound?
Follow these steps:
- Catalyst optimization : Test Brønsted acidic catalysts (e.g., carbonaceous materials) under varying temperatures (60–100°C) and monitor yields via HPLC .
- Purification : Use column chromatography with silica gel and validate purity via thin-layer chromatography (TLC).
- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental parameters in the main text and supplementary files .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data during structural analysis of this compound?
Apply iterative validation:
- Compare experimental NMR shifts with quantum mechanical calculations (e.g., Gaussian software) to identify outliers.
- Re-examine synthesis intermediates for byproducts or stereoisomers that may skew results.
- Use multi-dimensional NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
Q. What strategies optimize the intramolecular cyclization efficiency of this compound derivatives?
Design a factorial experiment:
- Variables : Catalyst loading (5–20 mol%), solvent polarity (toluene vs. DMF), and reaction time (12–48 hrs).
- Analysis : Use ANOVA to identify significant factors.
- Validation : Characterize products via XRD to confirm cyclization regioselectivity. Publish negative results (e.g., failed catalysts) to aid community troubleshooting .
Q. How can computational models improve the predictive accuracy of this compound’s bioactivity?
Combine in silico methods:
- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., indole-binding enzymes).
- ADMET profiling : Employ SwissADME to assess solubility and toxicity.
- Validation : Cross-correlate predictions with in vitro assays (e.g., enzyme inhibition) and adjust models using Bayesian optimization .
Q. Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression:
- Fit data to a four-parameter logistic model (IC₅₀ calculation).
- Use bootstrapping to estimate confidence intervals.
- Address outliers via Grubbs’ test and report effect sizes (e.g., Cohen’s d) for biological significance .
Q. How should researchers address variability in biological assay results for this compound?
Implement quality controls:
- Replicates : Perform triplicate assays with independent synthetic batches.
- Blinding : Randomize sample processing to minimize bias.
- Meta-analysis : Pool data from multiple studies to identify trends, using tools like RevMan for heterogeneity assessment .
Q. Methodological Challenges
Q. What ethical considerations arise when handling this compound in preclinical studies?
Adopt the following framework:
- Safety protocols : Use fume hoods and personal protective equipment (PPE) for synthesis.
- Data transparency : Share raw spectra and cytotoxicity data in public repositories (e.g., Zenodo).
- Compliance : Follow institutional guidelines for hazardous waste disposal and animal testing approvals .
Q. How can researchers design a robust literature review strategy for this compound-related studies?
Use systematic methods:
- Databases : Search PubMed, SciFinder, and Web of Science with keywords (e.g., “indole derivatives AND synthesis”).
- Inclusion criteria : Prioritize peer-reviewed articles (2015–2025) with full experimental details.
- Synthesis : Create a matrix comparing synthesis routes, yields, and catalytic systems to identify research gaps .
Q. Tables for Key Data
Properties
CAS No. |
152752-59-5 |
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Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2S)-2,3-dihydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H14N2O3/c1-8-6-16-14(15(20)11(19)7-18)13-12(8)9-4-2-3-5-10(9)17-13/h2-6,11,17-19H,7H2,1H3/t11-/m0/s1 |
InChI Key |
QATLRHOKLQIJNA-NSHDSACASA-N |
SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O |
Isomeric SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)[C@H](CO)O |
Canonical SMILES |
CC1=CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C(CO)O |
Key on ui other cas no. |
152752-59-5 |
Synonyms |
oxopropaline D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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